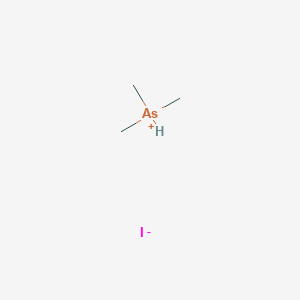

Trimethylarsonium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trimethylarsonium iodide is a compound with the formula C3H10As+·I−. It contains discrete [(CH3)3AsH]+ cations with a distorted tetrahedral geometry for the central As atom .

Synthesis Analysis

The synthetic preparation of Trimethylarsonium Iodide involves the reaction of germanium tetraiodide with arsenic selenide, selenium, and potassium carbonate in methanol.

Molecular Structure Analysis

The central As atom in Trimethylarsonium iodide has a distorted tetrahedral geometry. It lies on a mirror plane and weak van der Waals contacts are observed between the I atom and the H atoms .

Aplicaciones Científicas De Investigación

Synthetic Chemistry : Trimethylarsonium iodide is used in synthetic transformations, such as the conversion of alkyl carboxylates into trimethylsilyl carboxylates and thence acids. It has also been used for the transformation of dialkyl and aryl alkyl ethers into corresponding alkyl and aryl trimethylsilyl ethers, and then into alcohols and phenols (Jung, Andrus, & Ornstein, 1977).

Biopolymer Modification : It has applications in the modification of biopolymers, such as the quaternization of chitosan using trimethyl chitosan ammonium iodide. This process allows for derivatives of chitosan with varying degrees of quaternization, improving solubility in water at different pH levels (Domard, Rinaudo, & Terrassin, 1986).

Analytical Chemistry : In analytical chemistry, trimethylarsonium iodide is utilized for chromatographic analyses of arsenic compounds in marine samples. It serves as a standard for studying the biotransformation of arsenic in marine organisms (Francesconi, Edmonds, & Stick, 1994).

Catalysis : It is also involved in catalytic processes like copper-catalyzed trifluoromethylation of aromatic and heteroaromatic iodides. Trimethylborate is used to anchor the in situ generated trifluoromethyl anion and suppress its rapid decomposition, demonstrating broad applicability (Gonda et al., 2014).

Coordination Chemistry : Trimethylarsonium iodide is used as a metathetical reagent for preparing transition-metal iodides from corresponding chlorides in coordination chemistry (Leigh et al., 2002).

Pharmaceutical Applications : It is promising for pharmaceutical applications, especially in the synthesis of N-quaternary chitosan derivatives. These derivatives are useful due to their improved solubility and potential for drug delivery systems (Rúnarsson et al., 2008).

Encapsulation and Solid-State Chemistry : Bis(trimethylammonium)hexane diiodide encapsulates iodine, leading to the selective formation of polyiodide species in an organic salt crystal matrix. This process is significant for understanding molecular interactions and encapsulation mechanisms in solid-state chemistry (Abate et al., 2010).

Diagnostics in Medicine : Trimethylarsonium iodide derivatives are used in diagnostic methods like rapid screening assays of trimethylaminuria in urine using mass spectrometry. The derivatives facilitate the measurement of specific urine parameters essential for diagnosing certain metabolic disorders (Hsu et al., 2007).

Propiedades

IUPAC Name |

trimethylarsanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10As.HI/c1-4(2)3;/h4H,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUUDVKLPAHLDW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[AsH+](C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10AsI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the molecular formula and weight of Trimethylarsonium iodide?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of Trimethylarsonium iodide as C3H10As+·I−. [] This indicates that the compound is a salt consisting of a Trimethylarsonium cation (C3H10As+) and an iodide anion (I−).

Q2: What is the spatial arrangement of atoms in Trimethylarsonium iodide?

A2: The abstract describes the Trimethylarsonium cation [(CH3)3AsH]+ as having a distorted tetrahedral geometry around the central arsenic (As) atom. The arsenic atom itself lies on a mirror plane. Additionally, weak van der Waals contacts exist between the iodide ion and the hydrogen atoms, with distances ranging from 3.15 to 3.25 Å. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)